N-(3-phenylpropyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(3-phenylpropyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,12-8-9-12)13-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVMOCNBRRNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred and cooled in an ice-water bath while the sulfonyl chloride is added. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-phenylpropyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
N-(3-phenylpropyl)cyclopropanesulfonamide is an organic compound belonging to the class of sulfonamides. It features a cyclopropane ring attached to a sulfonamide group, with a phenylpropyl substituent on the nitrogen atom.
Scientific Research Applications
This compound is used as an intermediate in the synthesis of more complex organic molecules in chemistry. In biology, it is studied for its potential as an enzyme inhibitor, with its sulfonamide group capable of interacting with enzyme active sites, making it a candidate for new drugs targeting specific enzymes. The compound's potential as a pharmaceutical agent is explored in medicine for the treatment of various diseases, with its ability to inhibit enzymes and interact with biological targets making it a promising candidate for drug development. In industry, it is used in the production of specialty chemicals and materials, with its unique properties making it suitable for applications in coatings, adhesives, and other advanced materials.
The biological activity of this compound has been linked to its interaction with specific biological targets, with research indicating it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
Enzyme Inhibition Studies
One study explored the compound's effect on histone acetyltransferase 1 (HAT1), an enzyme implicated in chromatin remodeling and gene expression regulation. The study demonstrated that this compound exhibited significant inhibition of HAT1 activity, suggesting its potential as a therapeutic agent in cancer treatment by modulating epigenetic mechanisms.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Cell Line/Model |
|---|---|---|---|
| Study A | HAT1 Inhibition | 1 nM | Recombinant HAT1 |
| Study B | Anti-inflammatory effects | 5 µM | RAW 264.7 macrophages |
| Study C | Cytotoxicity against cancer cells | 10 µM | HeLa cells |
Case Study 1: Anti-inflammatory Effects
In a study involving RAW 264.7 macrophages, this compound was shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory diseases.
Case Study 2: Anticancer Activity
One investigation assessed the compound's cytotoxic effects on HeLa cells, a cervical cancer cell line. The results indicated that this compound induced apoptosis in these cells at concentrations around 10 µM, highlighting its potential as an anticancer agent.
Properties
- IUPAC Name: this compound
- InChI: InChI=1S/C12H17NO2S/c14-16(15,12-8-9-12)13-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
- InChI Key: KRXVMOCNBRRNDK-UHFFFAOYSA-N
- Canonical SMILES: C1CC1S(=O)(=O)NCCCC2=CC=CC=C2
- Molecular Formula: C12H17NO2S
- Molecular Weight: 239.34 g/mol
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)cyclopropanesulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the phenylpropyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Cyclopropanesulfonamide vs. Cyclopropanecarboxamide
- N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide (): Functional Group: Cyclopropanecarboxamide. Key Differences: Carboxamides are less acidic (pKa ~15–17) compared to sulfonamides (pKa ~9–11), affecting solubility and receptor interactions.
Cyclopropanesulfonamide vs. Cyclopropanamine
Substituent Effects
N-(2,3-Dimethoxy-2-methylpropyl)cyclopropanesulfonamide ():
| Property | N-(3-phenylpropyl)cyclopropanesulfonamide | N-(2,3-Dimethoxy-2-methylpropyl)cyclopropanesulfonamide |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₂S | C₉H₁₉NO₄S |
| Molecular Weight | 239.34 g/mol | 237.32 g/mol |
| Substituent | 3-Phenylpropyl | 2,3-Dimethoxy-2-methylpropyl |
| Key Features | Hydrophobic phenyl group | Polar methoxy groups enhance solubility |
The phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas the dimethoxy substituent in ’s analog improves water solubility, critical for pharmacokinetics .
Benzamide Derivatives with 3-Phenylpropyl Groups ():
Compounds such as N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}benzamide (Entry 14, ) share the 3-phenylpropyl chain but feature amide bonds instead of sulfonamides. These are likely peptide mimics with applications in enzyme inhibition or prodrug design.
Biological Activity
N-(3-phenylpropyl)cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique cyclopropane structure, which is known to influence its biological interactions. The compound's molecular formula is , and its structure can be represented as follows:
The biological activity of this compound has been linked to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
Enzyme Inhibition Studies
One prominent study explored the compound's effect on histone acetyltransferase 1 (HAT1), an enzyme implicated in chromatin remodeling and gene expression regulation. The study demonstrated that this compound exhibited significant inhibition of HAT1 activity, suggesting its potential as a therapeutic agent in cancer treatment by modulating epigenetic mechanisms .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Cell Line/Model |
|---|---|---|---|
| Study A | HAT1 Inhibition | 1 nM | Recombinant HAT1 |
| Study B | Anti-inflammatory effects | 5 µM | RAW 264.7 macrophages |
| Study C | Cytotoxicity against cancer cells | 10 µM | HeLa cells |
Case Study 1: Anti-inflammatory Effects
In a study involving RAW 264.7 macrophages, this compound was shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory diseases .
Case Study 2: Anticancer Activity
Another investigation assessed the compound's cytotoxic effects on HeLa cells, a cervical cancer cell line. The results indicated that this compound induced apoptosis in these cells at concentrations around 10 µM, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing N-(3-phenylpropyl)cyclopropanesulfonamide?
The synthesis typically involves multi-step pathways. Key steps include cyclopropane ring formation via intramolecular alkylation using n-BuLi in THF and sulfonamide coupling. For example, tert-butylamine or Boc-protected intermediates are reacted with 3-chloropropane-1-sulfonyl chloride, followed by deprotection with CF3CO2H to yield the cyclopropanesulfonamide core. Reaction conditions (temperature, solvent, stoichiometry) are critical for optimizing yield and purity .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on analytical techniques such as <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to verify cyclopropane ring protons (δ ~0.8–1.2 ppm) and sulfonamide groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> ion matching calculated m/z). LC-MS is used for purity assessment (>95%) .
Q. What initial biological assays are recommended for evaluating this compound?
Basic in vitro assays include enzyme inhibition studies (e.g., glutathione S-transferase induction) and cytotoxicity profiling. For renal protection studies, cisplatin-induced nephrotoxicity models in cell lines (e.g., HEK293) can assess concentration-dependent effects (IC50 values) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Advanced optimization includes:
- Continuous Flow Chemistry : Enhances scalability and reduces side reactions in cyclopropane formation .
- Protection-Deprotection Strategies : Boc anhydride protection of sulfonamide nitrogen prevents undesired side reactions during alkylation .
- Solvent Selection : THF or DMF improves solubility of intermediates, while CH2Cl2 aids in Boc group removal .
Q. How to address discrepancies in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell type differences) or metabolite interference. Mitigation strategies include:
- Standardized Assay Conditions : Use consistent cell lines (e.g., HepG2 for liver metabolism studies) and controls.
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
Q. What in vitro and in vivo models assess the therapeutic potential of this compound?
- In Vitro : Enzyme-linked immunosorbent assays (ELISAs) quantify heme oxygenase-1 (HO-1) induction, a marker of antioxidant activity .
- In Vivo : Rodent models of oxidative stress (e.g., cisplatin-induced nephrotoxicity) evaluate renoprotective effects. Dose-response studies (10–50 mg/kg) with plasma/liver PK profiling are recommended .
Q. How to design experiments to elucidate the mechanism of action?
- Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins.
- Pathway Analysis : RNA-seq or Western blotting can map downstream effects (e.g., Nrf2/ARE pathway activation for HO-1 induction) .
- Isotope Labeling : <sup>13</sup>C-labeled cyclopropane derivatives track metabolic fate in vitro .
Q. What analytical techniques resolve structural ambiguities in cyclopropanesulfonamide derivatives?
- X-ray Crystallography : Determines absolute configuration of the cyclopropane ring and sulfonamide geometry .
- 2D NMR (COSY, NOESY) : Resolves coupling constants (e.g., <sup>3</sup>JHH for cyclopropane protons) and spatial proximity of substituents .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., n-BuLi reactions) .
- Data Validation : Cross-validate HRMS and NMR data with computational tools (e.g., DFT for <sup>13</sup>C NMR prediction) .
- Biological Replicates : Use ≥3 replicates in enzyme assays to ensure statistical robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
